molecular formula C21H25N3O2S2 B275041 methyl 2-[(4-benzylpiperazine-1-carbothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

methyl 2-[(4-benzylpiperazine-1-carbothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No. B275041
M. Wt: 415.6 g/mol
InChI Key: SHJSKQQIRVGFSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[(4-benzylpiperazine-1-carbothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate, also known as BTCP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research.

Scientific Research Applications

Methyl 2-[(4-benzylpiperazine-1-carbothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to bind to certain receptors in the brain, including the dopamine and serotonin receptors, which are involved in the regulation of mood and behavior. This has led to investigations into the potential use of this compound in the treatment of various neurological disorders, including depression and anxiety.

Mechanism of Action

Methyl 2-[(4-benzylpiperazine-1-carbothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is believed to work by modulating the activity of certain neurotransmitters in the brain, including dopamine and serotonin. It has been shown to increase the release of these neurotransmitters and to enhance their activity at the receptor level. This can lead to changes in mood, behavior, and other physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including changes in neurotransmitter activity, alterations in gene expression, and changes in cellular signaling pathways. These effects can have significant implications for the regulation of mood, behavior, and other physiological processes.

Advantages and Limitations for Lab Experiments

Methyl 2-[(4-benzylpiperazine-1-carbothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several advantages for use in lab experiments, including its ability to bind to specific receptors in the brain, its potential applications in the treatment of neurological disorders, and its ability to modulate neurotransmitter activity. However, there are also limitations to its use, including the potential for unwanted side effects and the need for careful monitoring of dosages and administration.

Future Directions

There are several future directions for research on methyl 2-[(4-benzylpiperazine-1-carbothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate, including investigations into its potential use in the treatment of various neurological disorders, the development of new synthesis methods and derivatives, and the elucidation of its mechanism of action at the molecular level. Additionally, there is a need for further studies to assess the safety and efficacy of this compound in humans, as well as its potential for abuse and addiction.
Conclusion:
In conclusion, this compound is a chemical compound with significant potential for applications in scientific research, particularly in the field of neuroscience. Its ability to modulate neurotransmitter activity and bind to specific receptors in the brain has led to investigations into its potential use in the treatment of various neurological disorders. However, there are also limitations to its use, including the potential for unwanted side effects and the need for careful monitoring of dosages and administration. Further research is needed to fully elucidate the potential benefits and risks of this compound, as well as its mechanism of action at the molecular level.

Synthesis Methods

Methyl 2-[(4-benzylpiperazine-1-carbothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can be synthesized through a multi-step process involving the reaction of various chemicals, including 4-benzylpiperazine-1-carbothioamide, 4-chlorobutyryl chloride, and methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate. The reaction is typically carried out under specific conditions, including the use of solvents and catalysts, and requires careful monitoring to ensure the desired product is obtained.

properties

Molecular Formula

C21H25N3O2S2

Molecular Weight

415.6 g/mol

IUPAC Name

methyl 2-[(4-benzylpiperazine-1-carbothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C21H25N3O2S2/c1-26-20(25)18-16-8-5-9-17(16)28-19(18)22-21(27)24-12-10-23(11-13-24)14-15-6-3-2-4-7-15/h2-4,6-7H,5,8-14H2,1H3,(H,22,27)

InChI Key

SHJSKQQIRVGFSE-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(SC2=C1CCC2)NC(=S)N3CCN(CC3)CC4=CC=CC=C4

Canonical SMILES

COC(=O)C1=C(SC2=C1CCC2)NC(=S)N3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

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